molecular formula C10H8O2 B1594121 2-Methylchromone CAS No. 5751-48-4

2-Methylchromone

Cat. No.: B1594121
CAS No.: 5751-48-4
M. Wt: 160.17 g/mol
InChI Key: PXPNSQMWVPLERM-UHFFFAOYSA-N
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Description

2-Methylchromone (C₁₀H₈O₂, MW: 160.17 g/mol) is a chromone derivative characterized by a benzopyran-4-one core with a methyl substituent at the C-2 position . It serves as a key intermediate in synthesizing bioactive compounds, particularly anticancer and antimicrobial agents.

Scientific Research Applications

Biological Activities

The biological activities of 2-methylchromone and its derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. Studies show that these compounds can induce apoptosis and DNA fragmentation in cancer cells while down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like P53 and Bax .
  • Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant activities, which can protect cells from oxidative stress and reduce inflammation .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

  • Cytotoxicity in Cancer Research : A study synthesized new chromanone derivatives from 6-formyl-7-hydroxy-5-methoxy-2-methylchromone and evaluated their cytotoxicity against human cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .
  • Glycosylated Derivatives : The synthesis of glycosylated forms of this compound has been explored, with compounds like 8-O-β-D-glucopyranosyl-2-methylchromone being isolated from traditional medicine sources. These derivatives exhibited enhanced solubility and bioactivity, suggesting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in MCF-7, HCT-116 cell lines
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases inflammation markers
AntibacterialExhibits activity against certain bacterial strains

Comparison with Similar Compounds

Halogenated Derivatives

Substitution at the C-6 position with halogens alters physicochemical and biological properties:

Compound Synthesis Route Melting Point (°C) Key Bioactivity
6-Chloro-2-methylchromone 5-Chloro-2-hydroxyacetophenone + H₂SO₄/HAc 112–114 Not reported
6-Bromo-2-methylchromone 5-Bromo-2-hydroxyacetophenone + H₂SO₄/HAc 118–120 Structural analog for drug design
6-Fluoro-2-methylchromone 5-Fluoro-2-hydroxyacetophenone + H₂SO₄/HAc 102–103 Enhanced lipophilicity

Key Insight : Halogenation increases molecular weight and may improve binding affinity to hydrophobic enzyme pockets.

Methoxy-Substituted Derivatives

Methoxy groups at C-5, C-6, or C-7 enhance electron density and hydrogen-bonding capacity:

Compound Synthesis Route Melting Point (°C) Bioactivity
6-Methoxy-2-methylchromone 2-Hydroxy-5-methoxyacetophenone + H₂SO₄/HAc 107–108 Intermediate for glycosides
5-Hydroxy-7-methoxy-2-propylchromone Demethylation of 5,7-dimethoxy derivatives 89–91 Cytotoxicity against tumor cells

Research Findings :

  • 5-Hydroxy-7-methoxy-2-propylchromone showed 66% yield and selective cytotoxicity, suggesting methoxy groups enhance target specificity .

Styryl Derivatives (2-Styrylchromones)

Aldol condensation of 2-methylchromone with benzaldehydes yields styryl derivatives with extended conjugation:

Compound (Substituents) IC₅₀ (HeLa Cells) Key Feature
2-Styrylchromone (3 methoxy) 7.17 µg/mL Highest anticancer activity
2-Styrylchromone (4-hydroxy) >20 µg/mL Moderate activity due to rigidity

Mechanistic Insight :

  • Methoxy groups at the styryl aryl ring improve π-π stacking with DNA or enzyme active sites .
  • Rigid chromeno[3,4-b]xanthones (derived from styrylchromones) show dual inhibition of AChE and Aβ aggregation .

Amino and Alkyl Substituents

Alkyl or amino groups at C-2 modulate basicity and bioavailability:

Compound Substituent Bioactivity
2-(N,N-Dimethylamino)chromone -N(CH₃)₂ Increased basicity (pKa ~8.5)
2-Benzyl-5-hydroxy-7-methoxychromone -CH₂C₆H₅ Cytotoxicity (GI₅₀: 0.8 µM, MCF-7)

Note: Bulky substituents like benzyl may hinder membrane permeability but improve receptor binding .

Glycosylated Derivatives

7-O-Rutinosides exhibit mixed cytotoxicity due to sugar moiety interactions:

Compound Cytotoxicity (Cell Line) Yield
5-Methoxy-6-hydroxy-7-O-rutinoside Inactive (MCF-7) 46%
5-Hydroxy-7-O-rutinoside GI₅₀: 0.8 µM (MCF-7) 66%

Challenge : Acid-labile glycosidic bonds require phase-transfer catalysis for synthesis .

Sulfur-Incorporated Derivatives

Compound MIC (Bacteria) Key Feature
2-(Phenylthio)methylchromone 12.5 µg/mL Broad-spectrum activity

Mechanism : Sulfur atoms may disrupt bacterial membrane integrity .

Natural Analogues

Hymecromone (7-hydroxy-4-methylcoumarin) shares structural similarity but differs in substituent positions:

Property This compound Hymecromone
Core Structure Benzopyran-4-one Coumarin
Substituents -CH₃ at C-2 -CH₃ at C-4, -OH at C-7
Application Anticancer precursor Choleretic agent

Biological Activity

2-Methylchromone, a member of the chromone family, is a heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

Chemical Structure and Properties
this compound (C₁₀H₈O₂) features a chromone backbone with a methyl group at the second position. Its structural formula is represented as follows:

Structure C10H8O2\text{Structure }\text{C}_{10}\text{H}_8\text{O}_2

This compound exhibits significant solubility in organic solvents and has been studied for its potential in medicinal chemistry due to its varied pharmacological properties.

Biological Activities

This compound has been reported to exhibit several biological activities, including:

  • Antitumor Activity : Various studies have demonstrated that this compound derivatives can induce cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through DNA fragmentation and modulation of apoptotic gene expression .
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
  • Antibacterial Activity : Some studies have highlighted its antibacterial effects against various bacterial strains, suggesting potential applications in treating infections .

The biological efficacy of this compound is primarily linked to its interaction with cellular pathways:

  • Induction of Apoptosis : Studies have shown that this compound derivatives can upregulate pro-apoptotic proteins such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 and CDK4. This dual mechanism contributes to the induction of apoptosis in cancer cells .
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities between this compound derivatives and key enzymes involved in cancer progression, further supporting their potential as anticancer agents .

Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of synthesized chromanone derivatives derived from this compound against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values below 50 µM for MCF-7 and HCT-116 cells. Notably, compounds 14b and 19 showed the highest activity with substantial DNA fragmentation observed in treated cells compared to controls .

CompoundCancer Cell LineIC50 (µM)Mechanism
14bMCF-7<50Apoptosis induction
19HCT-116<50DNA fragmentation

Study 2: Antioxidant Activity

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylchromone, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via acid-catalyzed cyclization of substituted coumarins or via Claisen condensation. For example, refluxing 3-acetyl-4-hydroxycoumarin with concentrated HCl in ethanol yields this compound . To ensure reproducibility:

  • Use high-purity reagents and standardized reaction conditions (e.g., temperature, solvent ratios).
  • Characterize intermediates and final products via NMR, IR, and melting point analysis .
  • Report detailed procedures, including purification steps (e.g., recrystallization solvents, chromatographic methods).

Q. How is this compound structurally characterized, and what spectral data are critical for validation?

  • Methodological Answer : Key characterization techniques include:

  • NMR : Look for characteristic signals (e.g., chromone carbonyl at ~160-170 ppm in 13C^{13}\text{C} NMR; aromatic protons in 1H^{1}\text{H} NMR) .
  • IR : Confirm the presence of C=O stretching (~1650 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}) .
  • UV-Vis : Absorption maxima in ethanol (~250-300 nm) correlate with π→π* transitions in the chromone ring .
  • Always compare data with literature values and authentic samples .

Q. What natural sources of this compound derivatives exist, and how are they isolated?

  • Methodological Answer : this compound glycosides are found in plants like Cassia multijuga and Trifolium repens. Isolation involves:

  • Extraction with polar solvents (e.g., methanol, ethanol).
  • Fractionation via column chromatography (silica gel or Sephadex).
  • Structural confirmation via HRMS and 2D NMR .

Advanced Research Questions

Q. How do pH and solvent polarity affect the fluorescence properties of this compound, and how can these be exploited in analytical applications?

  • Methodological Answer :

  • pH Effects : this compound exhibits pH-dependent fluorescence. In acidic media (pH < 2), protonation enhances fluorescence intensity, while neutral or alkaline conditions reduce it due to deprotonation or tautomerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize excited states, increasing quantum yields.
  • Applications : Use pH-sensitive fluorescence for environmental monitoring or as a probe in biological systems (e.g., lysosomal pH sensing) .

Q. What mechanistic insights explain the nucleophilic cleavage of this compound’s pyrone ring, and how can this be leveraged in heterocyclic synthesis?

  • Methodological Answer :

  • The C2 position of this compound is susceptible to nucleophilic attack due to electron-withdrawing effects of the carbonyl group. For example:
  • Reaction with amines yields pyridine derivatives.
  • Hydrolysis under basic conditions produces dicarbonyl intermediates for further cyclization .
  • Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via HPLC) and DFT calculations to elucidate transition states .

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Data Triangulation : Compare results across assays (e.g., antimicrobial vs. antioxidant activity) and validate with orthogonal methods (e.g., in vitro vs. in silico docking).
  • Control Standardization : Ensure consistent use of positive/negative controls (e.g., ascorbic acid for antioxidant assays) and cell lines .
  • Meta-Analysis : Review solvent effects (e.g., DMSO cytotoxicity) and purity (>95% by HPLC) across studies .

Q. Methodological Guidance Tables

Table 1: Key Spectral Data for this compound Validation

TechniqueExpected Signals/PeaksReference
1H^{1}\text{H} NMRδ 6.8–7.5 (aromatic H), δ 2.5 (CH3_3)
13C^{13}\text{C} NMRδ 178.5 (C=O), δ 160–165 (C-O)
IR1650 cm1^{-1} (C=O), 1600 cm1^{-1} (C=C)

Table 2: pH-Dependent Fluorescence of this compound

pH RangeFluorescence BehaviorQuantum Yield (Φ)Application
0–2Strong emission (protonated form)Φ = 0.45Acidic environment sensing
7–12Weak emission (neutral/deprotonated)Φ = 0.12Photostability studies

Properties

IUPAC Name

2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPNSQMWVPLERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291313
Record name 2-Methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-48-4
Record name 4H-1-Benzopyran-4-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylchromone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylchromone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-BENZOPYRAN-4-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

In an atmosphere of argon, 19.5 g (107.0 mmols) of 2'-hydroxy-2-(methylsulfinyl)acetophenone, 5.65 g (3.4 equivalent) of acetaldehyde and 5.0 ml (0.05 equivalent) of piperidine were dissolved in 500 ml of toluene, and the mixture obtained was refluxed with heating for 1 hour and 45 minutes. The reaction solution was cooled to room temperature and concentrated under reduced pressure to remove the toluene. The residue thus obtained was dissolved in 300 ml of ethyl acetate and washed twice with 200 ml of water. The organic layer thus formed was dried with anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=4/6) to obtain 14.7 g of 2-methylchromone (yield: 86%; a pale-white pink solid). 1H-NMR Spectrum [δ(ppm)]: 2.39(s, 3H), 6.17(s, 1H), 7.37(m, 2H), 7.64(dt, 1H, J=1.7 Hz, 8.1 Hz), 8.18(dd, 1H, J=1.7 Hz, 8.1 Hz)
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (30 g) is added to acetyl acetophenone (15 g) obtained as above described. After cooling at room temperature, water is added until precipitation of a white powder, which is isolated by filtration under vacuum and washed with cold water. 2-methyl-4H-1-benzopyran-4-one (10 g) is obtained (m.p.=71° C.; yield=74%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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